2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure It features a quinoline core substituted with various functional groups, including ethylsulfanyl, methoxyphenyl, and trimethoxyphenyl groups
Preparation Methods
The synthesis of 2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Substitution Reactions:
Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a suitable catalyst.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide and a base.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Industrial Applications: It can be used in the synthesis of other complex organic compounds and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar compounds to 2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include:
4-Methoxyphenylboronic Acid: This compound has a similar methoxyphenyl group but lacks the quinoline core and other substituents.
Tris(2,4,6-trimethoxyphenyl)phosphine: This compound contains multiple methoxy groups but has a different core structure.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar methoxyphenyl group but a different overall structure.
The uniqueness of this compound lies in its combination of functional groups and the quinoline core, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C31H37NO7S |
---|---|
Molecular Weight |
567.7g/mol |
IUPAC Name |
2-ethylsulfanylethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C31H37NO7S/c1-7-40-13-12-39-31(34)27-18(2)32-22-14-19(21-10-8-9-11-24(21)35-3)15-23(33)29(22)28(27)20-16-25(36-4)30(38-6)26(17-20)37-5/h8-11,16-17,19,28,32H,7,12-15H2,1-6H3 |
InChI Key |
VZFSULRMCJUPMN-UHFFFAOYSA-N |
SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CC(C2)C4=CC=CC=C4OC)C |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CC(C2)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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